molecular formula C11H16OS B8781368 4-Tert-butyl-2-(methylsulfanyl)phenol CAS No. 64096-97-5

4-Tert-butyl-2-(methylsulfanyl)phenol

Cat. No. B8781368
CAS RN: 64096-97-5
M. Wt: 196.31 g/mol
InChI Key: UPGQKGBMYZWYRB-UHFFFAOYSA-N
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Patent
US04159279

Procedure details

To a cold (0°-5° C.) suspension of 4-(1,1-dimethylethyl)phenol (7.5 g., 0.05 mole) and phosphorous oxychloride (8 ml.) in 70% perchloric acid (10 ml.) is added dimethylsulfoxide (3.9 g., 0.05 mole) dropwise with vigorous stirring. The resulting reaction mixture is stirred at 0°-5° C. for 1 hour and at 20° C. for 16 hours and then poured onto crushed ice whereupon a gum separates. Upon warming to 20° C. with vigorous stirring there is obtained a white solid which is collected, washed with cold water, air dried at 20° C. with aspiration and washed with ether. The white solid (10 g., m.p. 160° C.) is added to saturated aqueous potassium chloride (100 ml.) and the resulting mixture, heated at reflux for 4 hours. After standing at 20° C. for 12 hours, the reaction mixture is extracted with ether. The ethereal extract is washed with water and saturated brine, dried over sodium sulfate and filtered. Evaporation of the filtrate in vacuo leaves 2-methylthio-4-(1,1-dimethylethyl)phenol as an analytically pure, colorless oil (5.7 g., 58%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].P(Cl)(Cl)(Cl)=O.[CH3:17][S:18](C)=O>Cl(O)(=O)(=O)=O>[CH3:17][S:18][C:9]1[CH:10]=[C:5]([C:2]([CH3:1])([CH3:3])[CH3:4])[CH:6]=[CH:7][C:8]=1[OH:11]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=C1)O
Name
Quantity
8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl(=O)(=O)(=O)O
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
is stirred at 0°-5° C. for 1 hour and at 20° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice whereupon a gum
TEMPERATURE
Type
TEMPERATURE
Details
Upon warming to 20° C.
STIRRING
Type
STIRRING
Details
with vigorous stirring there
CUSTOM
Type
CUSTOM
Details
is obtained a white solid which
CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with cold water, air
CUSTOM
Type
CUSTOM
Details
dried at 20° C. with aspiration
WASH
Type
WASH
Details
washed with ether
ADDITION
Type
ADDITION
Details
The white solid (10 g., m.p. 160° C.) is added to saturated aqueous potassium chloride (100 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture, heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
After standing at 20° C. for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
WASH
Type
WASH
Details
is washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CSC1=C(C=CC(=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.